molecular formula C15H16ClN5O2 B4370819 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide

Cat. No.: B4370819
M. Wt: 333.77 g/mol
InChI Key: GMDJSNLXRHYESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a furan derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide is not fully understood, but it is thought to involve the modulation of several different signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. In addition to its neuroprotective and anti-cancer effects, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that the compound may be useful in the treatment of a variety of conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide in lab experiments is that it has been well-characterized in the literature, with many studies investigating its properties and potential applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the compound's anti-cancer properties may lead to the development of new cancer therapies. Finally, there is potential for the compound to be used in the development of new anti-inflammatory and antioxidant agents.

Scientific Research Applications

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have neuroprotective effects in vitro. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several different cancer cell lines.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c16-12-9-19-21(10-12)11-13-3-4-14(23-13)15(22)17-5-1-7-20-8-2-6-18-20/h2-4,6,8-10H,1,5,7,11H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJSNLXRHYESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.